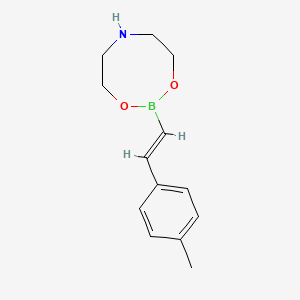

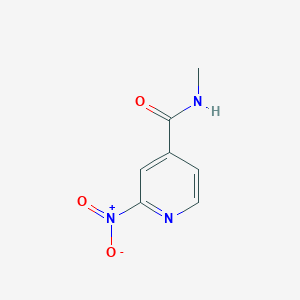

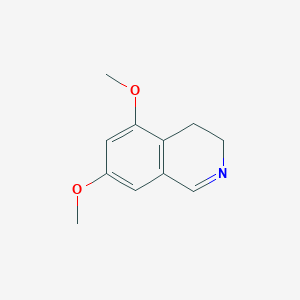

4-Methyl-beta-styrylboronic acid diethanolamine ester

説明

科学的研究の応用

Arylboronic Acid Esters in Medicinal Chemistry

Arylboronic acids and their esters, including azaesters derived from boronic acids with diethanolamines, are pivotal reagents in synthetic chemistry with a wide range of applications in medicine. These compounds exhibit promising anti-cancer, anti-hyperlipidemic, anti-inflammatory, and anti-neoplastic activities. Recent studies have also highlighted their antimicrobial activity against Streptococcus mutants, which are primarily responsible for tooth decay. This indicates the potential of arylboronic azaesters, such as 4-methyl-beta-styrylboronic acid diethanolamine ester, in developing new therapeutic agents targeting a variety of diseases and conditions (Durka et al., 2011).

Biochemical Assays and Surfactant Production

Diethanolamine, a component of the 4-methyl-beta-styrylboronic acid diethanolamine ester, has found applications in biochemical assays for enzymes such as alkaline phosphatase. The chromogenic interaction of diethanolamine with 4-aminophenol has led to the development of novel assays for alkaline phosphatase activity, demonstrating the compound's utility in biochemical research and diagnostic applications (Sun et al., 2018).

Moreover, the esterification of fatty acids with diethanolamine has been extensively studied for the production of surfactants. Such surfactants, derived from methyl esters and diethanolamine, have been utilized in various formulations, including herbicides, highlighting their potential in agricultural applications and the development of environmentally friendly surfactants (Rusdiana et al., 2020).

Applications in Gene Delivery

Recent advancements in polymer chemistry have leveraged compounds like diethanolamine for the synthesis of biodegradable poly(amine-co-esters). These polymers have shown great promise as nonviral vectors for gene delivery, with certain variants demonstrating higher transfection efficiencies compared to conventional agents like Lipofectamine 2000. This suggests the potential of 4-methyl-beta-styrylboronic acid diethanolamine ester derivatives in the development of new materials for gene therapy, owing to their favorable properties such as low cytotoxicity and efficient DNA condensation (Liu et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash with plenty of soap and water . If it comes in contact with eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-[(E)-2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKXHEJAUDGMRT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)

![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)

![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)

![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)